4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents like dichloromethane and reagents such as bromine and acetic anhydride . The process may involve heating and stirring under reflux conditions to ensure complete reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action for 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The carbohydrazonoyl group may also play a role in binding to biological molecules, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-((4-Methoxybenzoamino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
Uniqueness
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenoxy and carbohydrazonoyl groups make it particularly useful in research applications involving enzyme inhibition and protein binding .
Properties
Molecular Formula |
C25H23BrN2O5 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H23BrN2O5/c1-2-15-31-21-11-5-19(6-12-21)25(30)33-23-9-3-18(4-10-23)16-27-28-24(29)17-32-22-13-7-20(26)8-14-22/h3-14,16H,2,15,17H2,1H3,(H,28,29)/b27-16+ |
InChI Key |
XXSXBOLAVAXBLH-JVWAILMASA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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